molecular formula C18H18N2O5S2 B2913979 (E)-N-((Z)-5-(furan-2-ylmethylene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 867041-94-9

(E)-N-((Z)-5-(furan-2-ylmethylene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide

Cat. No.: B2913979
CAS No.: 867041-94-9
M. Wt: 406.47
InChI Key: CPDKFZUPFXYRFU-XPRMTSCQSA-N
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Description

(E)-N-((Z)-5-(furan-2-ylmethylene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N2O5S2 and its molecular weight is 406.47. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Photosensitization

Benzenesulfonamide derivatives have been explored for their applications in photodynamic therapy (PDT), a treatment approach for cancer. A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms. Such properties indicate their potential as Type II photosensitizers for cancer treatment, showcasing the relevance of benzenesulfonamide derivatives in developing effective PDT agents (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Chemical Reactivity

Research on benzenesulfonamides has also focused on their synthesis and reactivity. Wang et al. (2014) reported on the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade. This study highlighted a novel reaction pathway enriching the chemistry of gold carbenoids with regard to group migration, demonstrating the synthetic versatility of benzenesulfonamide derivatives in creating complex molecules (Wang et al., 2014).

Anticancer and Antimicrobial Applications

Another study by Kumar et al. (2015) on the microwave-assisted synthesis of benzenesulfonamide derivatives revealed their potential for anticancer activity. The synthesized compounds were evaluated against several human cancer cell lines, with some showing promising anticancer activities. This suggests that benzenesulfonamide derivatives could be valuable in developing new anticancer drugs (Kumar et al., 2015).

Catalytic Activities

The research by El-Sonbati et al. (2015) into the synthesis and characterization of Ru(III) complexes with azo dye ligands derived from benzenesulfonamide showcases the potential of these compounds in catalysis. These complexes were found to be effective catalysts for the dehydrogenation of benzylamine to benzonitrile, demonstrating the utility of benzenesulfonamide derivatives in facilitating chemical reactions (El-Sonbati et al., 2015).

Properties

IUPAC Name

(NE)-N-[(5Z)-5-(furan-2-ylmethylidene)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-24-11-6-10-20-17(21)16(13-14-7-5-12-25-14)26-18(20)19-27(22,23)15-8-3-2-4-9-15/h2-5,7-9,12-13H,6,10-11H2,1H3/b16-13-,19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDKFZUPFXYRFU-XPRMTSCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(=CC2=CC=CO2)SC1=NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN\1C(=O)/C(=C/C2=CC=CO2)/S/C1=N/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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